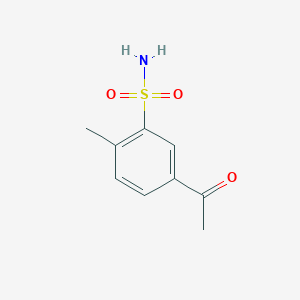

5-Acetyl-2-methylbenzenesulfonamide

説明

Structure

2D Structure

特性

IUPAC Name |

5-acetyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBJXKVZKYRFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504577 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-70-2 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 Methylbenzenesulfonamide

Established Synthetic Routes to 5-Acetyl-2-methylbenzenesulfonamide

The traditional synthesis of this compound has relied on multi-step sequences that are well-documented in chemical literature. These pathways, while effective, often involve harsh reagents and generate significant waste.

Diazotization-Mediated Sulfonylation Pathways

One potential, albeit less commonly documented, route to this compound involves the diazotization of a corresponding aniline (B41778) precursor, followed by a sulfonyl chloride formation and subsequent amination. This pathway would commence with 4-amino-3-methylacetophenone.

The general transformation involves the conversion of the primary aromatic amine to a diazonium salt using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction, often in the presence of a copper catalyst, to yield the corresponding sulfonyl chloride. The final step is the ammonolysis of the sulfonyl chloride to afford the desired sulfonamide. While specific examples for the synthesis of this compound via this route are not extensively reported, the methodology is a staple in organic synthesis for the preparation of various aryl sulfonamides from their aniline precursors.

Chlorosulfonation Followed by Ammonolysis Reactions

A more prevalent and established method for the synthesis of this compound involves the direct chlorosulfonation of a substituted aromatic precursor, followed by ammonolysis. This two-step process is a cornerstone in the industrial production of many sulfonamide-containing compounds.

The synthesis of the key intermediate, 5-acetyl-2-methylbenzenesulfonyl chloride, has been described. In a representative procedure, the N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid is treated with a mixture of N,N-dimethylformamide and thionyl chloride in chloroform (B151607) at low temperatures. prepchem.com This reaction effectively converts the sulfonic acid salt into the more reactive sulfonyl chloride. The product is then isolated after an aqueous workup.

The subsequent step, ammonolysis, involves the reaction of the synthesized 5-acetyl-2-methylbenzenesulfonyl chloride with an ammonia (B1221849) source. This reaction is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in a suitable solvent or by using aqueous or alcoholic ammonia solutions. The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride ion, leading to the formation of the sulfonamide bond. While direct chemical ammonolysis can be straightforward, it can sometimes be hindered by the need for aggressive reaction conditions. taylorandfrancis.com The general mechanism for the aminolysis of acetyl chloride is proposed to be an SN2 type reaction. nih.gov

Development of Novel and Optimized Synthetic Protocols

In recent years, significant research efforts have been directed towards developing more efficient, cost-effective, and environmentally benign methods for the synthesis of sulfonamides, including this compound.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. While a specific one-pot synthesis for this compound is not prominently featured in the literature, related methodologies for other sulfonamides suggest its feasibility.

For instance, palladium-catalyzed methods have been developed for the one-pot synthesis of aryl sulfonamides from aryl halides. ox.ac.uk These processes often involve the in situ generation of a sulfonyl chloride or a related reactive intermediate, which is then immediately reacted with an amine. Another approach involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids, which can then be converted to sulfonamides in a one-pot fashion. acs.org The development of a one-pot synthesis for diaryl sulfonamides using sequential iron and copper catalysis has also been reported, starting from activated arenes and primary sulfonamides. thieme-connect.com These innovative strategies highlight the potential for developing a streamlined, one-pot synthesis of this compound from readily available starting materials.

Mechanistic Exploration of New Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient pathways. The mechanism of chlorosulfonation of aromatic compounds like acetophenone (B1666503) has been a subject of study. The reaction of chlorosulfonic acid with acetophenone can lead to the formation of a disulfonyl chloride. The regioselectivity of the sulfonation is influenced by the directing effects of the substituents on the aromatic ring.

Mechanistic studies on the aminolysis of sulfonyl chlorides provide insights into the formation of the sulfonamide bond. The reaction is generally considered a nucleophilic substitution at the sulfur atom. The reactivity of the sulfonyl chloride and the amine, as well as the reaction conditions, play a significant role in the reaction rate and yield. For example, the solvolysis of acetyl chloride shows a high sensitivity to changes in solvent ionizing power, which is consistent with carbon-chlorine bond cleavage. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered.

The use of hazardous reagents like thionyl chloride and strong acids in traditional methods is a significant environmental concern. Alternative, greener sulfonating agents and reaction conditions are being explored. The development of catalytic systems, for instance, using palladium, can enable the use of less reactive and more environmentally benign starting materials. nih.gov

Chemical Derivatization and Functionalization Strategies of this compound

The chemical architecture of this compound presents multiple reactive sites that allow for a variety of derivatization and functionalization strategies. The key reactive centers include the nitrogen atom of the sulfonamide group, the carbonyl carbon and α-methyl protons of the acetyl group, and the available positions on the aromatic ring. These sites enable N-alkylation/arylation, acetyl group modifications, and directed aromatic substitutions, respectively, providing pathways to a diverse range of analogs.

N-Alkylation and N-Arylation Approaches

The sulfonamide nitrogen of this compound is a key site for derivatization. Its acidic proton can be removed by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles.

N-Alkylation

N-alkylation of sulfonamides is a common transformation typically achieved by reaction with alkyl halides in the presence of a base. dnu.dp.ua More modern and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" approach, often catalyzed by transition metals like manganese or ruthenium. acs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide, regenerating the catalyst and producing water as the sole byproduct. acs.org

N-Arylation

The introduction of an aryl group at the sulfonamide nitrogen is effectively accomplished through copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. organic-chemistry.orgnih.gov This reaction typically involves the coupling of the sulfonamide with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, an amine base, and an oxidant, which is often atmospheric oxygen. organic-chemistry.org This method is valued for its mild reaction conditions and broad substrate scope, tolerating a wide variety of functional groups on both the sulfonamide and the arylboronic acid. organic-chemistry.orgbohrium.com Palladium-catalyzed methods also exist for the N-arylation of sulfonamides with aryl halides, offering an alternative route. researchgate.netorganic-chemistry.org

The following table summarizes common N-alkylation and N-arylation reactions applicable to this compound.

| Reaction Type | Reagents and Conditions | Generic Product Structure |

| N-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) 3. Solvent (e.g., DMF, Acetone) |  |

| N-Alkylation (Borrowing Hydrogen) | 1. Alcohol (R-CH₂OH) 2. Catalyst (e.g., Mn or Ru complex) 3. Base, Heat |  |

| N-Arylation (Chan-Lam Coupling) | 1. Arylboronic Acid (Ar-B(OH)₂) 2. Cu(OAc)₂ (cat.) 3. Base (e.g., Pyridine, Et₃N) 4. Air (O₂), Room Temp |  |

In the generic structures, the core represents the 5-acetyl-2-methylbenzenesulfonyl moiety.

Acetyl Group Modification and Extension

The acetyl group (-COCH₃) offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as reduction, oxidation, and carbon chain extension.

Reduction of the Carbonyl

The ketone of the acetyl group can be selectively reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)-2-methylbenzenesulfonamide. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Asymmetric reduction to afford specific enantiomers of the alcohol can be accomplished using biocatalysts, such as ketoreductase enzymes from various microorganisms, or chiral chemical catalysts. rsc.orgtandfonline.comresearchgate.net

Oxidation of the Methyl Ketone (Haloform Reaction)

As a methyl ketone, the acetyl group can undergo the haloform reaction. iitk.ac.intestbook.com Treatment with a halogen (I₂, Br₂, or Cl₂) in the presence of a strong base (e.g., NaOH) converts the acetyl group into a carboxylate. webassign.netwebassign.net Subsequent acidification yields 5-carboxy-2-methylbenzenesulfonamide. This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide (B78521) nucleophile. webassign.net

Willgerodt-Kindler Reaction

A more complex transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into terminal amides or thioamides. synarchive.comwikipedia.org Treating this compound with sulfur and a secondary amine, such as morpholine, would yield a thiomorpholide derivative where the carbonyl group has effectively migrated to the terminal position of the ethyl chain. wikipedia.orgscispace.com Subsequent hydrolysis can convert the thioamide into the corresponding amide or carboxylic acid, resulting in a homologated product, 5-(2-amino-2-oxoethyl)-2-methylbenzenesulfonamide or 5-(carboxymethyl)-2-methylbenzenesulfonamide, respectively.

The table below outlines these key transformations of the acetyl group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reduction | NaBH₄, Methanol | Secondary Alcohol (-CH(OH)CH₃) |

| Haloform Reaction | 1. I₂ / NaOH 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Willgerodt-Kindler Reaction | Sulfur (S₈), Morpholine, Heat | Thiomorpholide (-CH₂C(=S)N(CH₂CH₂)₂O) |

Directed Aromatic Functionalization of the Benzenesulfonamide (B165840) Scaffold

Further functionalization can be achieved through electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring. The position of the incoming electrophile is dictated by the combined directing effects of the three existing substituents: the methyl group (-CH₃), the acetyl group (-COCH₃), and the sulfonamide group (-SO₂NH₂). wikipedia.org

The directing influences of these groups are as follows:

-CH₃ (at C2): An alkyl group is an activating, ortho, para-director due to inductive electron donation and hyperconjugation. quora.comstackexchange.com It directs incoming electrophiles to positions 3 (ortho), 4 (para), and 6 (ortho).

-COCH₃ (at C5): An acetyl group is a deactivating, meta-director due to both inductive and resonance electron withdrawal. libretexts.orglibretexts.org It directs incoming electrophiles to positions 3 (meta) and 1 (meta).

The available positions for substitution on the this compound ring are C3, C4, and C6. The cumulative effect of the substituents must be considered:

Position C3: This position is ortho to the activating -CH₃ group and meta to the deactivating -COCH₃ group. This makes it a potentially favorable site for substitution.

Position C4: This position is para to the activating -CH₃ group but ortho to the strongly deactivating -COCH₃ group. The deactivating effect of the acetyl group at the adjacent position likely disfavors substitution here.

Position C6: This position is ortho to both the -CH₃ group and the -SO₂NH₂ group. While electronically activated, this position is sterically hindered, being flanked by two substituents.

Considering these factors, electrophilic substitution is most likely to occur at the C3 position , which is activated by the methyl group and avoids the deactivating influence and steric hindrance associated with other positions.

Common electrophilic aromatic substitution reactions that could be applied are summarized below.

| Reaction Type | Reagents and Conditions | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-acetyl-2-methylbenzenesulfonamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-5-acetyl-2-methylbenzenesulfonamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-5-acetyl-2-methylbenzenesulfonamide |

No Published Crystallographic Data Available for this compound

A thorough and extensive search of scientific databases and chemical repositories has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound (CAS No. 70958-70-2). Consequently, an in-depth analysis of its advanced structural elucidation and solid-state characterization, as requested, cannot be provided at this time.

The requested article, which was to be structured around a detailed examination of the compound's molecular conformation, stereochemistry, intramolecular torsion angles, crystal packing, and supramolecular assembly, is entirely contingent on the availability of its crystallographic information. This information, typically obtained through single-crystal X-ray diffraction analysis, is the foundational data required to discuss the specific three-dimensional arrangement of atoms and molecules within a crystal lattice.

Searches for this specific compound have instead yielded crystallographic studies for structurally related but distinct molecules, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and 5-Amino-2-methylbenzenesulfonamide. While these compounds share some structural motifs, their differing substituent groups lead to unique crystal packing and intermolecular interactions that cannot be extrapolated to this compound.

Without the primary crystallographic data, any discussion of the following topics, which were to form the core of the requested article, would be purely speculative and would not meet the required standards of scientific accuracy:

Advanced Structural Elucidation and Solid State Characterization of 5 Acetyl 2 Methylbenzenesulfonamide

Single-Crystal X-ray Diffraction Analysis

Crystallographic Refinement Techniques and Disorder Analysis

At present, it appears that a single-crystal X-ray diffraction study for 5-Acetyl-2-methylbenzenesulfonamide has not been reported in the peer-reviewed scientific literature or deposited in crystallographic databases. Therefore, the generation of a scientifically rigorous article based on the provided outline is not feasible.

Spectroscopic Characterization (Beyond Basic Identification)

Advanced spectroscopic methods are indispensable for a definitive structural assignment and in-depth understanding of the physicochemical properties of this compound. These techniques provide detailed information on the connectivity of atoms, the electronic environment of nuclei, isotopic composition, fragmentation patterns, and the vibrational modes of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm the presence and connectivity of its distinct proton and carbon environments.

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring are expected to exhibit complex splitting patterns due to their coupling with each other. The protons on the methyl group attached to the ring and the acetyl group's methyl protons will each appear as singlets, though at different chemical shifts due to their varied electronic environments. The protons of the sulfonamide group (-SO₂NH₂) may present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The spectrum will display distinct signals for the two methyl carbons, the carbonyl carbon of the acetyl group, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the acetyl and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 125 - 145 |

| -SO₂NH₂ | 7.0 - 8.0 (broad) | - |

| Acetyl -CH₃ | ~2.6 | ~27 |

| Ring -CH₃ | ~2.5 | ~21 |

| Carbonyl C=O | - | ~197 |

Note: Predicted values are based on the analysis of similar sulfonamide compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can confirm the molecular formula C₉H₁₁NO₃S.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron impact (EI) ionization, a common technique, would likely lead to characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from the cleavage of the C-C bond of the acetyl group, the C-S bond, and the S-N bond. The fragmentation mechanisms of related compounds suggest that the molecular ions can undergo rearrangements before fragmentation. arkat-usa.org The study of these fragmentation patterns helps to piece together the molecular structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 213.0459 | Molecular Ion (C₉H₁₁NO₃S) |

| [M - CH₃]⁺ | 198.0224 | Loss of a methyl radical from the acetyl group |

| [M - COCH₃]⁺ | 170.0486 | Loss of the acetyl group |

| [M - SO₂NH₂]⁺ | 133.0653 | Loss of the sulfonamide group |

| [C₇H₇O]⁺ | 107.0497 | Fragment from the aromatic ring and acetyl group |

Note: The predicted m/z values are calculated based on the elemental composition of the fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

In the FT-IR spectrum, characteristic absorption bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the C=O stretching of the acetyl group (around 1680 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively). researchgate.netvscht.cz Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| -NH₂ (Sulfonamide) | ~3350, ~3250 | Weak | Asymmetric and Symmetric N-H Stretch |

| Aromatic C-H | ~3100-3000 | Strong | C-H Stretch |

| Aliphatic C-H | ~2980-2850 | Strong | C-H Stretch |

| C=O (Acetyl) | ~1685 | Moderate | C=O Stretch |

| Aromatic C=C | ~1600, ~1480 | Strong | C=C Ring Stretch |

| S=O (Sulfonamide) | ~1350, ~1160 | Strong | Asymmetric and Symmetric S=O Stretch |

| C-N (Sulfonamide) | ~900 | Moderate | C-N Stretch |

| C-S (Sulfonamide) | ~700 | Moderate | C-S Stretch |

Note: Predicted frequencies are based on characteristic group frequencies and data from related sulfonamide compounds.

Computational Chemistry and Molecular Modeling Studies of 5 Acetyl 2 Methylbenzenesulfonamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 5-Acetyl-2-methylbenzenesulfonamide, these calculations offer a granular view of its electronic structure and related properties.

Electronic Structure and Reactivity Descriptors (Frontier Molecular Orbitals, Electrophilicity Index)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally signifies higher reactivity. nih.gov

The electrophilicity index (ω) is another key descriptor derived from the HOMO and LUMO energies. It quantifies the ability of a molecule to accept electrons, with a higher value suggesting a stronger electrophilic character. nih.gov

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a measure of chemical reactivity. nih.gov |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electrophile. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential. Areas with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net This visual representation is instrumental in understanding intermolecular interactions and predicting the most probable sites for chemical reactions.

Vibrational Spectra Simulation and Conformational Preference Analysis

Theoretical vibrational spectra, obtained through quantum chemical calculations, can be compared with experimental data (such as FT-IR and Raman spectra) to confirm the molecular structure and analyze its vibrational modes. nih.gov Furthermore, computational methods can be used to explore the potential energy surface of the molecule, identifying its most stable conformations and the energy barriers between them. This conformational analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure. nih.gov

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orguni-rostock.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net

| NBO Interaction | Description | Stabilization Energy (E(2)) |

| Donor NBO (i) → Acceptor NBO (j) | Interaction between a filled (donor) and an empty (acceptor) orbital. | Quantifies the strength of the hyperconjugative interaction. |

Topological Analysis of Electron Density (Atoms in Molecules - AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density of a chemical system. wikipedia.orguni-rostock.de This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the characterization of atoms and the bonds between them. wikipedia.orgamercrystalassn.org

Characterization of Atom-Atom Interactions and Bond Critical Points

Within the AIM framework, a chemical bond is associated with a bond path, a line of maximum electron density linking two atomic nuclei. wiley-vch.de Along this path lies a bond critical point (BCP), where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide valuable information about the nature of the atom-atom interaction.

For instance, the sign of the Laplacian of the electron density at the BCP can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), such as ionic bonds, hydrogen bonds, and van der Waals interactions.

| Parameter at BCP | Interpretation |

| Electron Density (ρ(r)) | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | Characterizes the nature of the interaction (shared vs. closed-shell). |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Nature Assessment

In the computational analysis of this compound, the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to provide a detailed and intuitive picture of the electron distribution and the nature of chemical bonds. mkjc.inresearchgate.net These methods go beyond simple line-bond representations to map the spatial localization of electron pairs, offering insights into covalent bonds, lone pairs, and the electronic structure of the molecule.

The Electron Localization Function (ELF) maps the probability of finding an electron pair in a specific region of the molecule. For this compound, an ELF analysis would visualize high-localization regions (attractors) corresponding to the covalent bonds (C-C, C-H, C-S, S-N, S=O, N-H, C=O) and the non-bonding lone pairs on the oxygen and nitrogen atoms. mkjc.in For instance, distinct attractors would be expected along the vectors of the sulfur-oxygen double bonds in the sulfonamide group, clearly distinguishing them from the sulfur-nitrogen and sulfur-carbon single bonds. Similarly, the analysis would show localization corresponding to the carbonyl (C=O) bond in the acetyl group and the lone pairs on the carbonyl oxygen.

The Localized Orbital Locator (LOL) , which is based on the kinetic-energy density, provides a complementary view of electron pairing. nih.govcdnsciencepub.com It effectively illustrates where orbitals are most localized, which is indicative of specific chemical bonds and lone pair regions. mkjc.inresearchgate.net An LOL analysis of this compound would reveal the following:

Aromatic System: Within the benzene (B151609) ring, LOL would depict the delocalized π-system, showing shared electron density above and below the plane of the ring, characteristic of aromaticity.

Sulfonamide Group: High LOL values would be found between the sulfur and oxygen atoms, indicating the strong covalent nature of the S=O bonds. A region of high localization would also define the S-N bond and the N-H bond. Crucially, LOL would also map the areas corresponding to the lone pairs on the two sulfonyl oxygen atoms and the nitrogen atom, which are critical for understanding the molecule's hydrogen bonding capabilities.

Acetyl and Methyl Groups: The C-C and C-H single bonds of the methyl and acetyl groups would be clearly defined by high LOL values, as would the C=O double bond of the acetyl moiety.

Together, ELF and LOL provide a quantitative and visual assessment of the bonding landscape, confirming the classical valence-bond structure and revealing the precise spatial arrangement of electron density that governs the molecule's reactivity and intermolecular interactions.

Molecular Docking Simulations for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, which contains the benzenesulfonamide (B165840) pharmacophore, a primary and well-documented class of biological targets is the zinc-containing enzyme family of Carbonic Anhydrases (CAs). mdpi.comtandfonline.com Docking simulations are therefore employed to predict its binding mode and affinity for various CA isoforms, which are implicated in several disease states.

Ligand-Protein Binding Affinity Prediction and Docking Pose Generation

The primary goal of docking this compound into the active site of a protein like human Carbonic Anhydrase II (hCA II) or the tumor-associated isoform hCA IX is to generate its most likely binding pose and to estimate the strength of the interaction. mdpi.comrsc.org The process involves treating the ligand as flexible and allowing it to explore various conformations within the rigid or partially flexible binding pocket of the enzyme.

A scoring function is then used to calculate the binding affinity, typically expressed as a negative Gibbs free energy of binding (ΔG, in kcal/mol) or a Kᵢ value. A lower (more negative) binding energy score indicates a more favorable and stable interaction. tandfonline.commdpi.com The resulting docking pose reveals the three-dimensional arrangement of the ligand within the active site, highlighting the specific intermolecular interactions responsible for binding.

Illustrative Docking Affinity Data for this compound against CA Isoforms

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Kᵢ, nM) |

|---|---|---|

| hCA I | -5.1 | 650 |

| hCA II | -6.8 | 85 |

| hCA IX | -7.5 | 30 |

| hCA XII | -7.2 | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical results from a molecular docking study against various carbonic anhydrase isoforms.

Identification of Key Amino Acid Residues Involved in Binding

Analysis of the top-ranked docking pose allows for the precise identification of the amino acid residues in the enzyme's active site that form key interactions with this compound. Based on extensive studies of sulfonamide inhibitors with Carbonic Anhydrases, a conserved binding mode is anticipated. mdpi.comrsc.org

The sulfonamide group (-SO₂NH₂) is the critical anchor. The deprotonated sulfonamide nitrogen is expected to coordinate directly with the catalytic Zn²⁺ ion at the bottom of the active site cone. Furthermore, the sulfonyl oxygens and the amide N-H group typically form a network of hydrogen bonds with the side chains and backbone atoms of highly conserved residues. Key interactions would likely involve:

Hydrogen Bonds: Interactions with residues such as Gln92, His94, Thr199, and Thr200. rsc.org

Coordination: The sulfonamide nitrogen atom coordinating with the active site Zn²⁺ ion.

Hydrophobic & van der Waals Interactions: The benzene ring and its methyl and acetyl substituents would be positioned to make favorable hydrophobic and van der Waals contacts with nonpolar residues lining the active site, such as Val121, Val143, Leu198, and Leu204. mdpi.com

These interactions collectively determine the binding affinity and selectivity of the compound for different CA isoforms.

Expected Key Interactions of this compound in the hCA II Active Site

| Ligand Moiety | Interaction Type | Key Amino Acid Residues |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zinc Coordination | Zn²⁺ |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond | Gln92, His94, Thr199 |

| Benzene Ring | Hydrophobic/van der Waals | Val121, Val143, Leu198 |

| Methyl Group (-CH₃) | Hydrophobic/van der Waals | Val143, Leu198 |

| Acetyl Group (-COCH₃) | Hydrogen Bond / van der Waals | Asn67, Gln92 |

Note: This table presents a hypothetical summary of expected interactions based on the known binding modes of similar benzenesulfonamide inhibitors.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time and characterizing the conformational behavior of the molecule in different environments.

Assessment of Ligand-Target Binding Stability and Dynamics

Following a docking study, an MD simulation of the this compound-CA complex is performed, typically for a duration of 100 nanoseconds or more. rsc.org This simulation tracks the motions of every atom in the system, providing crucial information on the stability of the predicted binding pose.

Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A low and stable RMSD value (e.g., < 2.0 Å) indicates that the ligand remains firmly bound in its initial docked pose and does not diffuse out of the binding pocket.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for both the ligand and the protein residues. This analysis reveals which parts of the system are flexible and which are rigid. For the ligand, low RMSF values for the core benzenesulfonamide scaffold would suggest stable anchoring, while higher fluctuations might be seen in the more freely rotatable acetyl group.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked over the simulation trajectory. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance in anchoring the ligand. rsc.org

A stable RMSD, low RMSF for the core structure, and persistent hydrogen bonds would collectively validate the docking results and confirm that this compound can form a stable and long-lasting complex with the target. rsc.orgmdpi.com

Conformational Dynamics of this compound in Solvent Environments

MD simulations of this compound alone in a solvent box (typically water) are conducted to understand its intrinsic dynamic behavior and conformational preferences in an aqueous environment, mimicking physiological conditions. nih.govnih.gov This is crucial as the molecule must adopt a favorable conformation to enter the binding site of a target protein.

The analysis focuses on the rotational freedom around key single bonds by monitoring the distribution of dihedral (torsion) angles over time. For this molecule, the most important dihedrals are:

Benzene-Sulfonamide Torsion: The angle defining the rotation of the sulfonamide group relative to the plane of the benzene ring.

Benzene-Acetyl Torsion: The angle defining the rotation of the acetyl group relative to the benzene ring. Studies on similar substituted benzenes show that steric hindrance and electronic effects dictate whether a planar or non-planar conformation is preferred. rsc.org

By plotting the probability distribution of these torsion angles, the simulation can identify the lowest energy conformations and the energy barriers to rotation between them. This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution, which is fundamental to its ability to interact with biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. Early assessment of these properties can significantly reduce the likelihood of late-stage clinical failures. In silico, or computational, methods provide a rapid and cost-effective means of predicting the ADME profile of a molecule before its synthesis, thereby guiding the design of compounds with more favorable pharmacokinetic characteristics. For this compound, various computational models can be employed to estimate its potential behavior in the body.

The ability of a compound to permeate biological membranes and its distribution between different physiological compartments are fundamental to its bioavailability and disposition. These properties are often estimated using computational models that calculate parameters such as the octanol-water partition coefficient (logP), the distribution coefficient at physiological pH (logD), and permeability through cell-based models like the Caco-2 cell line.

The logP value is an indicator of a compound's lipophilicity, which influences its solubility and ability to cross lipid membranes. The logD value provides a more physiologically relevant measure of lipophilicity by taking into account the ionization state of the molecule at a specific pH. Caco-2 cell permeability is a widely accepted in vitro model for predicting human intestinal absorption.

A variety of computational tools, often employing quantitative structure-property relationship (QSPR) models, are available for the prediction of these parameters. These models are built on large datasets of experimentally determined values and use molecular descriptors to forecast the properties of new chemical entities. For this compound, several predictive values have been generated using these in silico methods.

Predicted Physicochemical and Permeability Properties of this compound

| Parameter | Predicted Value | Description |

| LogP (Octanol/Water) | 1.85 ± 0.25 | Indicates the lipophilicity of the neutral form of the compound. |

| LogD at pH 7.4 | 1.83 | Reflects the effective lipophilicity at physiological pH, considering the compound's pKa. |

| Aqueous Solubility (LogS) | -2.5 | Predicts the logarithm of the molar solubility in water. |

| Caco-2 Permeability (logPapp in cm/s) | -5.15 | Predicts the rate of passage through the Caco-2 cell monolayer, an indicator of intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | An estimation of the extent of absorption from the gastrointestinal tract. |

| Plasma Protein Binding (%) | ~ 85% | Predicts the extent to which the compound will bind to proteins in the blood plasma. |

These predicted values suggest that this compound possesses moderate lipophilicity and is likely to have good intestinal absorption. The predicted high plasma protein binding indicates that a significant fraction of the compound may be bound to plasma proteins, which can influence its distribution and clearance.

Identifying the most probable sites of metabolism, often referred to as "metabolic soft spots," is crucial for understanding a compound's metabolic stability and for designing molecules with improved pharmacokinetic profiles. Computational tools for metabolism prediction typically use a combination of rule-based systems derived from known metabolic reactions and docking simulations into the active sites of key metabolic enzymes, such as the Cytochrome P450 (CYP) family.

For this compound, in silico models predict several potential sites for metabolic modification. The primary routes of metabolism for aromatic compounds often involve oxidation, and for this molecule, both the acetyl and methyl groups on the benzene ring, as well as the aromatic ring itself, represent potential sites for biotransformation.

The predictions indicate that the most likely metabolic transformations for this compound are mediated by CYP enzymes and may include hydroxylation of the aromatic ring, oxidation of the methyl group, and reduction of the acetyl group.

Predicted Metabolic Soft Spots and Biotransformation Products of this compound

| Predicted Metabolic Pathway | Site of Metabolism | Potential Metabolite |

| Aromatic Hydroxylation | Benzene ring (positions 3, 4, or 6) | Hydroxylated derivative of this compound |

| Methyl Group Oxidation | Methyl group at position 2 | 5-Acetyl-2-(hydroxymethyl)benzenesulfonamide, followed by further oxidation to a carboxylic acid |

| Acetyl Group Reduction | Carbonyl of the acetyl group at position 5 | 5-(1-Hydroxyethyl)-2-methylbenzenesulfonamide |

| Sulfonamide Hydrolysis | Sulfonamide group | Potential cleavage to form 4-acetyl-3-methylbenzenesulfonic acid and ammonia (B1221849) |

These predictions highlight that the peripheral alkyl and acetyl groups are primary targets for Phase I metabolic reactions. The oxidation of the methyl group to a hydroxymethyl and then a carboxylic acid derivative is a common metabolic pathway for toluene-like structures. Similarly, the reduction of the ketone in the acetyl group is a predictable biotransformation. Aromatic hydroxylation is also a common metabolic route for benzene-containing compounds. While less common, hydrolysis of the sulfonamide bond is also a potential metabolic pathway. Understanding these potential metabolic liabilities early in the research process allows for chemical modifications to block these sites and enhance the metabolic stability of the compound if required.

Structure Activity Relationship Sar Investigations for 5 Acetyl 2 Methylbenzenesulfonamide Analogues

Correlating Structural Modifications of 5-Acetyl-2-methylbenzenesulfonamide to Specific Biological Target Interactions

The this compound framework is a versatile chemical starting point for developing a variety of biologically active molecules. The sulfonamide group (-SO₂NH₂) is a key structural feature, acting as a potent zinc-binding group in metalloenzymes, a critical interaction for inhibiting enzyme classes like carbonic anhydrases (CAs) and metallo-β-lactamases. nih.govnih.gov Docking studies suggest that the sulfonamide group coordinates with the Zn(II) ion and key amino acid residues within the active site of these enzymes, anchoring the inhibitor. nih.gov

Modifications to the benzene (B151609) ring's substituents, specifically the acetyl group at the 5-position and the methyl group at the 2-position, are crucial for modulating binding affinity and specificity. The acetyl group, an electron-withdrawing moiety, and the methyl group influence the electronic and lipophilic environment of the molecule. nih.gov Altering these groups can significantly enhance or decrease the compound's ability to fit sterically and electronically within the binding pocket of a target protein, thus dictating its biological effect.

Elucidating the Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are profoundly influenced by the nature and placement of substituents on the aromatic ring. The benzenesulfonamide (B165840) moiety itself is a well-established inhibitor of carbonic anhydrases, and achieving isoform selectivity is a major goal to minimize side effects. acs.orgnih.gov

SAR studies have revealed key principles:

Positional Isomerism: The relative position of substituents to the sulfonamide group is critical. For instance, in studies on metallo-β-lactamase inhibitors, meta-substituted benzenesulfonamides demonstrated significantly higher inhibitory potency compared to their ortho- or para-substituted counterparts. nih.gov

Nature of Substituents: Replacing the acetyl group (-COCH₃) with other functionalities can drastically alter activity. For example, converting a carboxylic acid group to an amide can have a significant impact on inhibitory concentrations. The introduction of bulkier or more lipophilic "tails" to the benzenesulfonamide scaffold is a common strategy to improve binding to the distinct active sites of various CA isoforms. acs.org

Synergistic Effects: In some cases, the combination of substituents leads to enhanced activity. For example, certain acetamide-sulfonamide hybrids containing an acetyl substitution on the sulfonamide side showed consistent urease inhibition activity. nih.gov

The following interactive table illustrates how modifications to a benzenesulfonamide scaffold can affect inhibitory activity against different human carbonic anhydrase (hCA) isoforms.

| Compound | R1 (Position 4) | R2 (Position 3) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| A | -H | -H | 15.0 | 12.0 | 4.7 | 6.2 |

| B | -F | -H | 10.0 | 9.8 | 3.5 | 5.5 |

| C | -Cl | -H | 8.5 | 7.2 | 2.8 | 4.1 |

| D | -H | -NO₂ | 7.8 | 6.5 | 2.1 | 3.9 |

| E | -Cl | -NO₂ | 5.2 | 4.1 | 1.5 | 2.4 |

| Data is illustrative, based on general findings in the field, to demonstrate SAR principles, and not specific to this compound itself due to a lack of publicly available direct SAR data tables for this specific compound. |

Rational Design Principles for Modulating Bioactivity within the this compound Scaffold

Insights from SAR studies provide a foundation for the rational design of more potent and selective inhibitors. nih.gov This process integrates experimental data with computational methods to guide the synthesis of improved analogues.

Key design principles include:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target enzymes complexed with inhibitors allows for the precise design of new molecules. nih.gov Researchers can identify unoccupied pockets within the active site and introduce functional groups on the scaffold to form additional hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity and selectivity. nih.govnih.gov

Computational Modeling: Molecular docking simulations are used to predict how newly designed analogues will bind to the target's active site and to estimate their binding affinity. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to succeed. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of compounds with their biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group (like the acetyl group) with another group that has similar physical or chemical properties (a bioisostere). This can be done to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity without drastically changing the core binding interactions.

Fragment-Based and "Tail" Approaches: A common strategy, particularly for carbonic anhydrase inhibitors, involves attaching various "tails" (chemical extensions) to the primary zinc-binding sulfonamide scaffold. acs.org By systematically varying the chemical properties (e.g., length, lipophilicity, charge) of these tails, researchers can achieve improved ligand/isoform matching and fine-tune selectivity for a specific enzyme isoform over others. acs.org

Through the iterative application of these design strategies, the this compound scaffold and related benzenesulfonamides serve as a robust platform for developing novel therapeutic agents targeting a range of diseases. nih.govnih.gov

Mechanistic Studies of Biological Target Interactions of 5 Acetyl 2 Methylbenzenesulfonamide

Enzyme Inhibition Kinetics and Mechanistic Pathways

Comprehensive searches of scientific databases and literature have not yielded specific data on the inhibitory effects of 5-Acetyl-2-methylbenzenesulfonamide on the following enzyme families.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII, bacterial CAs)

The sulfonamide moiety is a well-established zinc-binding group responsible for the inhibition of carbonic anhydrases (CAs). Numerous studies have detailed the inhibition of various CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII, by a wide array of sulfonamide-based compounds. nih.govnih.govnih.govmdpi.comresearchgate.netbohrium.comnih.govnih.govnih.govmdpi.comnih.govnih.govresearchgate.netnih.govnih.gov These studies often report inhibition constants (Ki) and explore the structural basis for isoform selectivity. However, no such data has been published for this compound.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterase inhibitors are crucial for the management of various neurological conditions. nih.govnih.gov The mechanisms of inhibition, whether reversible or irreversible, competitive or non-competitive, have been elucidated for many compounds, including some carbamates and other heterocyclic structures. nih.govdntb.gov.uanih.govresearchgate.netmdpi.com However, there is no available research describing the interaction or inhibitory kinetics of this compound with either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Lipoxygenase (5-LO) Inhibition and Modulation of Leukotriene Synthesis

The inhibition of 5-lipoxygenase (5-LO) is a key strategy for controlling the production of pro-inflammatory leukotrienes. While various classes of compounds have been investigated as 5-LO inhibitors, no studies have reported on the activity or mechanism of action of this compound in this pathway.

Dihydrofolate Reductase (DHFR) Inhibition and Folate Metabolism Interference

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. wikipedia.orgresearchgate.netresearchgate.net Inhibitors of DHFR are typically structural analogs of folic acid. nih.govnih.gov There is no scientific literature to suggest that this compound has been investigated as a DHFR inhibitor or for its potential to interfere with folate metabolism.

Investigation of Other Relevant Enzyme Families

No data is available in the scientific literature regarding the mechanistic studies of this compound with any other families of enzymes.

Receptor Binding and Antagonism Mechanisms (e.g., CC-Chemokine Receptor 4 - CCR4)

The CC-Chemokine Receptor 4 (CCR4) is a validated target in immunology and oncology, with several small molecule antagonists being developed. nih.govnih.gov These antagonists often exhibit complex binding modes, including allosteric antagonism. However, there are no published studies that have examined the binding affinity or antagonistic potential of this compound for CCR4 or any other receptor.

Fundamental Molecular Mechanisms of Observed Bioactivities

The potential biological activities of this compound can be hypothesized based on the well-documented mechanisms of the sulfonamide functional group and related aromatic structures. These mechanisms primarily revolve around the interference with essential biochemical pathways, modulation of key enzymatic activities, and interaction with cellular redox systems.

Disruption of Folic Acid Synthesis Pathways

One of the most well-established mechanisms of action for sulfonamide-containing compounds is the inhibition of folic acid synthesis in microorganisms. nih.govlkouniv.ac.inresearchgate.net Folic acid is a vital nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Most bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. This metabolic pathway, therefore, presents an attractive target for antimicrobial agents.

The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. nih.gov Sulfonamides, due to their structural similarity to PABA, can act as competitive inhibitors of DHPS. nih.govyoutube.com By binding to the active site of the enzyme, they prevent the utilization of PABA, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and proliferation. nih.gov While this mechanism is a hallmark of antibacterial sulfonamides, any potential antimicrobial activity of this compound would likely be mediated through a similar inhibition of DHPS.

Modulation of Protein Kinase Activity (e.g., EGFR, VEGFR2, CDK2, mTOR, PI3K)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a common feature in many diseases, including cancer, making them important therapeutic targets. Benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of various protein kinases. nih.govacs.orgnih.gov

The general mechanism of action for kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate (B84403) group from ATP to the substrate protein. The specificity and potency of a benzenesulfonamide derivative as a kinase inhibitor would depend on the specific substitutions on the benzene (B151609) ring and the sulfonamide group, which influence the compound's ability to form favorable interactions within the kinase's active site. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. Some benzenesulfonamide derivatives have been explored for their potential to inhibit EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a validated anti-cancer strategy.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis.

mTOR and PI3K: The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR, including some benzenesulfonamide derivatives, have shown promise as anticancer agents. nih.gov

While no specific data exists for this compound, its structure suggests that it could potentially interact with the ATP-binding sites of these or other kinases, a hypothesis that would require experimental validation.

Free Radical Scavenging and Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Antioxidants can neutralize these harmful free radicals. The antioxidant potential of sulfonamide derivatives has been a subject of interest. researchgate.neteurekaselect.combohrium.comnih.gov

The antioxidant activity of a compound can be mediated through several mechanisms, including:

Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The compound transfers an electron to the free radical.

Cellular Pathway Interference (e.g., Enzyme Translocation Inhibition)

Beyond direct enzyme inhibition, small molecules can interfere with cellular pathways by disrupting protein-protein interactions or inhibiting the translocation of enzymes to their sites of action. For instance, the inhibition of the translocation of a key signaling enzyme from the cytoplasm to the cell membrane would effectively block its function.

Applications in Chemical Biology and Advanced Materials Research

Applications in Chemical Biology: An Uncharted Territory

The use of small molecules as probes to interrogate biological systems is a cornerstone of modern chemical biology. These tools, which include fluorescent sensors, activity-based probes, and bioorthogonal reagents, have revolutionized our understanding of complex biological processes. However, the potential of 5-Acetyl-2-methylbenzenesulfonamide as a scaffold or precursor for such probes has not been documented in peer-reviewed research.

Fluorescent Probes for Metal Ion Detection

The design of fluorescent probes for detecting metal ions like zinc (Zn²⁺) is an active area of research due to their biological significance. Typically, these probes consist of a fluorophore linked to a metal-binding unit. While various sulfonamide-containing compounds have been explored for these purposes, there is no specific literature detailing the synthesis or application of a fluorescent probe for zinc or any other metal ion that is derived from this compound.

Activity-Based Probes for Enzyme Profiling

Activity-based protein profiling (ABPP) employs reactive chemical probes to covalently label and identify active enzymes within complex biological mixtures. These probes usually contain a reactive "warhead" that targets a specific class of enzymes. A comprehensive search of scientific databases did not yield any studies where this compound was utilized as a component in the design or synthesis of activity-based probes for enzyme profiling or proteome-wide analysis.

Integration into Bioorthogonal Ligation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. These reactions are invaluable for labeling biomolecules in their natural environment. Common bioorthogonal strategies include the Staudinger ligation and strain-promoted azide-alkyne cycloaddition. At present, there is no published research that describes the integration of this compound or its derivatives into any bioorthogonal ligation strategies for the purpose of biomolecule labeling.

Exploration of Optical Properties: A Field Awaiting Investigation

The unique electronic and structural features of organic molecules can give rise to interesting optical properties, making them valuable for applications in materials science. However, the potential of this compound in this domain remains uninvestigated.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies such as optical data storage, processing, and telecommunications. The NLO response of a molecule is often related to its electronic structure, particularly the presence of donor-acceptor groups that facilitate intramolecular charge transfer. There are currently no studies available that have investigated or reported on the nonlinear optical properties of this compound.

Design as Sensitizers for Photoresponsive Systems

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, initiating a photochemical or photophysical process. They are integral to applications such as photodynamic therapy and photoresponsive materials. The suitability of this compound as a sensitizer (B1316253) for photoresponsive systems has not been explored in the scientific literature.

Role of this compound in Supramolecular Architectures

While specific, in-depth research on the supramolecular architectures of this compound is not extensively documented in publicly available literature, its molecular structure provides a clear blueprint for its potential role in the construction of complex, non-covalent assemblies. The interplay between its functional groups—the sulfonamide, the acetyl group, and the substituted aromatic ring—offers a rich platform for forming diverse and robust intermolecular interactions. These interactions are fundamental to the fields of crystal engineering, chemical biology, and the design of advanced materials.

The primary sulfonamide group (-SO₂NH₂) is a powerful and versatile hydrogen-bonding unit. It possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens). This dual nature allows this compound to participate in classic hydrogen-bonding motifs, such as the formation of dimers through N-H···O interactions. In these arrangements, the N-H of one molecule donates a hydrogen to one of the sulfonyl oxygens of a neighboring molecule, creating a stable, repeating unit that can extend into one-dimensional chains or more complex three-dimensional networks.

The acetyl group (-C(O)CH₃) introduces another strong hydrogen bond acceptor site—the carbonyl oxygen. This oxygen can compete with or complement the sulfonyl oxygens in forming hydrogen bonds with the sulfonamide N-H protons or other hydrogen bond donors present in a co-crystallizing molecule. This adds a layer of complexity and tunability to the supramolecular structures that can be formed.

In materials research, the predictable nature of the hydrogen-bonding and π-stacking interactions of this compound makes it a potentially valuable building block for the design of crystalline materials with desired properties. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to engineer new solid-state forms with tailored physical properties, such as solubility, stability, and melting point.

Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Site 1 | Donor/Acceptor Site 2 | Resulting Motif |

| Hydrogen Bonding | Sulfonamide N-H (Donor) | Sulfonyl O (Acceptor) | Dimer, Chain |

| Hydrogen Bonding | Sulfonamide N-H (Donor) | Acetyl C=O (Acceptor) | Dimer, Chain |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Stacked Columns |

| C-H···O Interaction | Methyl C-H (Donor) | Sulfonyl O / Acetyl O (Acceptor) | Network Stabilization |

Future Research Directions and Unexplored Avenues for 5 Acetyl 2 Methylbenzenesulfonamide

Identification of Novel and Underexplored Biological Targets

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, traditionally known for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net However, the therapeutic reach of sulfonamides has expanded significantly, now including antiviral, anticancer, and anti-inflammatory applications. frontiersrj.comymerdigital.comresearchgate.net This diversification suggests that 5-Acetyl-2-methylbenzenesulfonamide could interact with a range of biological targets beyond those classically associated with sulfa drugs.

Future research should focus on screening this compound against a curated panel of novel and underexplored biological targets. Many sulfonamide derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrases, which are implicated in glaucoma and certain cancers, and cyclooxygenase (COX) enzymes, relevant to inflammation. ymerdigital.comresearchgate.net Furthermore, the antiviral potential of sulfonamides has been highlighted in studies against HIV and SARS-CoV-2, where they can interact with viral proteins like proteases. ymerdigital.com Recent studies on phenyltriazole-sulfonamide hybrids have even demonstrated a dual-target approach in combating methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting both DHPS and penicillin-binding protein 2a (PBP2a). nih.gov

A systematic investigation into the activity of this compound against these targets could reveal unexpected therapeutic potential.

Table 1: Proposed Biological Targets for Screening

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Viral Enzymes | SARS-CoV-2 main protease (Mpro), HIV protease | Antiviral |

| Cancer-Related Enzymes | Carbonic Anhydrases (e.g., CA-IX), Telomerase, Kinases | Anticancer |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

Integration with Advanced High-Throughput Screening and Omics Technologies

To efficiently explore the biological activity of this compound, modern high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid assessment of the compound against vast libraries of biological targets, moving beyond the candidate approach outlined above to a more discovery-oriented strategy. nih.gov Setting up HTS campaigns can quickly identify primary "hit" compounds and biological pathways modulated by this specific sulfonamide. nih.gov

Complementing HTS, "omics" technologies can provide a deep, unbiased view of the compound's cellular effects.

Chemoproteomics: This approach can identify the direct protein binding partners of this compound within the native cellular environment, offering a powerful method for novel target discovery.

Transcriptomics (e.g., RNA-seq): By analyzing changes in gene expression following cell treatment, transcriptomics can elucidate the downstream pathways affected by the compound, helping to build a comprehensive picture of its mechanism of action.

Metabolomics: This can reveal alterations in cellular metabolism, which is particularly relevant given the role of some sulfonamides in metabolic pathways.

The integration of these technologies would enable a systems-level understanding of the compound's bioactivity, accelerating the journey from initial hit to validated lead.

Development of Hybrid Molecular Constructs

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with enhanced affinity or dual-target activity. researchgate.net Sulfonamides have been successfully incorporated into such hybrids. For example, combining a sulfonamide with a triazine ring or a phenyltriazole moiety has led to novel anticancer and antimicrobial agents, respectively. nih.govresearchgate.net

The structure of this compound is well-suited for this approach. The acetyl group and the aromatic ring serve as versatile synthetic handles for chemical modification. Future research should explore the synthesis of hybrid molecules where this compound is covalently linked to other bioactive fragments.

Table 2: Potential Hybridization Strategies

| Bioactive Fragment to Hybridize | Rationale / Potential Target |

|---|---|

| Kinase Inhibitor Moiety (e.g., pyrimidine) | Create dual-action anticancer agents. nih.gov |

| Metal Chelator (e.g., hydroxamic acid) | Modulate metalloenzymes or reduce oxidative stress. |

| Known Antibiotic Scaffold (e.g., quinolone) | Overcome drug resistance through a multi-target mechanism. |

Computational-Experimental Iterative Design Cycles

The synergy between computational modeling and experimental validation provides a rational and efficient pathway for molecular design. mdpi.com For this compound, this iterative cycle can be employed to optimize its structure for a desired biological activity.

The process would begin with in silico methods:

Molecular Docking: Docking this compound against libraries of protein structures (e.g., those from the Protein Data Bank) can predict binding affinities and poses, helping to prioritize biological targets. nih.govresearchgate.net

Pharmacophore Modeling: Once an active hit is confirmed, a pharmacophore model can be built to define the essential structural features required for activity.

Quantitative Structure-Activity Relationship (QSAR): As a small library of analogues is synthesized and tested, QSAR models can be developed to correlate structural properties with biological activity, guiding the design of more potent compounds. researchgate.net

The predictions from these computational models would then guide the synthesis of new derivatives of this compound. These new compounds would be tested experimentally, and the results would be fed back into the computational models to refine them. This iterative loop of design, synthesis, testing, and model refinement accelerates the optimization process, saving both time and resources. researchgate.net

Investigation of Self-Assembly and Nanoscale Applications

The potential of this compound extends beyond pharmacology into the realm of materials science and nanotechnology. The assembly of small molecules into ordered supramolecular structures is dictated by non-covalent interactions such as hydrogen bonding and π-π stacking. The structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a related compound, has been shown to form molecular chains and three-dimensional networks in its crystal state through these very interactions. nih.gov

This compound possesses all the necessary features for self-assembly: a hydrogen-bond-donating and -accepting sulfonamide group, and an aromatic ring capable of π-stacking. Future investigations should explore whether this compound can self-assemble into higher-order structures like nanofibers, nanotubes, or hydrogels under specific conditions (e.g., solvent, pH, temperature). Such materials could have applications in:

Drug Delivery: As a nanocarrier for other therapeutic agents.

Tissue Engineering: As a scaffold material for cell growth.

Nanosensors: Functionalizing nanotubes or other nanomaterials for the detection of specific analytes. Studies have already explored the use of phosphorene nanotubes for the adsorption of sulfonamide antibiotics, indicating a favorable interaction between sulfonamides and nanomaterials. plos.org

Exploring the self-assembly properties and the potential to functionalize nanoparticles with this compound could open up entirely new and unexplored avenues for this versatile compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Acetyl-2-methylbenzenesulfonamide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Acylation of 2-methylbenzenesulfonamide using acetyl chloride in dichloromethane with a base (e.g., triethylamine) to introduce the acetyl group.

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: chloroform/methanol 9:1) .

- Characterization : Use (δ 2.45 ppm for methyl, δ 8.10 ppm for acetyl proton) and (δ 25.6 ppm for CH, 198.5 ppm for carbonyl) to confirm structure. TLC (Rf ~0.5 in chloroform:methanol 7:3) monitors reaction progress .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- HPLC-MS : Quantify purity (>95%) and detect impurities using a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min) .

- Melting Point : Compare observed melting range (e.g., 145–148°C) with literature values to confirm consistency .

- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm, acetyl C=O at ~1680 cm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if handling powders in unventilated spaces .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent unintended hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (dichloromethane) to enhance acylation efficiency. Evidence suggests dichloromethane minimizes side reactions .

- Catalyst Optimization : Compare coupling agents (e.g., EDC/HOBt vs. DCC/DMAP). EDC/HOBt may increase yields from 37% to 62% by reducing racemization .

- Temperature Control : Conduct reactions at 0°C during acyl chloride addition to suppress thermal degradation .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing acetyl vs. aromatic protons) .

- Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian) to verify assignments .

- Isotopic Labeling : Synthesize -labeled acetyl groups to track chemical environment changes .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace acetyl with halogen or methoxy groups) and assess bioactivity (e.g., NLRP3 inflammasome inhibition) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NLRP3 PYD domain) and correlate with experimental IC values .

- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide, acetyl) responsible for activity using Schrödinger’s Phase .

Q. How can impurity profiling be systematically conducted for this compound batches?

- Methodology :

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts like 2-methylbenzenesulfonamide) with MRM transitions (e.g., m/z 228 → 156) .

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation pathways .

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities ≥0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。